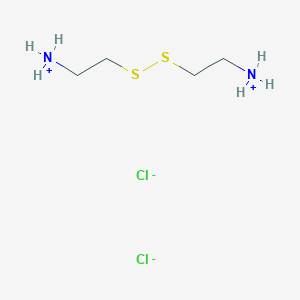
Cystamine dihydrochloride
描述
Cystamine dihydrochloride is an anti-infective agent used in the treatment of urinary tract infections . It also serves as a radiation-protective agent that interferes with sulfhydryl enzymes . Furthermore, it acts as a heparin antagonist and a sulfhydryl modifying reagent . It is the disulfide form of the free thiol, cysteamine .
Synthesis Analysis
Cystamine dihydrochloride can be synthesized through a solid-phase room-temperature synthesis . This method involves an amide reaction between hyaluronic acid (HA) and cystamine dihydrochloride activated by EDC/NHS . The process generates CO2 bubbles which are subsequently entrapped inside the substrate due to a rapid gelation-induced retention effect .
Molecular Structure Analysis
The linear formula of Cystamine dihydrochloride is NH2CH2CH2SSCH2CH2NH2 · 2HCl . It has a molecular weight of 225.20 .
Chemical Reactions Analysis
Cystamine is formed when the amino acid cystine is thermally decarboxylated . It can also be synthesized by oxidizing cysteamine (2-mercaptoethylamine) with H2O2 .
Physical And Chemical Properties Analysis
Cystamine dihydrochloride is a white powder . It has a melting point of 217-220 °C (dec.) (lit.) . It is soluble in water .
科学研究应用
-
Synthesis of Disulfide Cross-Linked Oligodeoxyribonucleotides
-
Synthesis of Psammaplin A
- Scientific Field: Organic Chemistry
- Application Summary: Cystamine dihydrochloride is used in the synthesis of psammaplin A, a marine natural product with potential anticancer properties .
- Methods of Application: The synthesis involves the coupling of cystamine dihydrochloride with key intermediates in the presence of Cleland’s reagent .
- Results or Outcomes: The synthesis of psammaplin A using cystamine dihydrochloride has been successfully achieved .
-
Functionalization of Poly(Glycidyl Methacrylate) Microspheres
- Scientific Field: Material Science
- Application Summary: Cystamine dihydrochloride can be used to functionalize poly(glycidyl methacrylate) (PGMA) microspheres by introducing sulfhydryl groups .
- Methods of Application: The functionalization process involves the reaction of cystamine dihydrochloride with the pendant epoxide of PGMA .
- Results or Outcomes: The functionalized PGMA microspheres can be used for the further fabrication of silver nanoparticles .
-
Radiation-Protective Agent
-
Heparin Antagonist and Sulfhydryl Modifying Reagent
-
Inhibitor of Transglutaminase (TGase)
-
Preparation of Decomposable Thermoreversible Hydrogels
- Scientific Field: Polymer Science
- Application Summary: Cystamine dihydrochloride is used in the synthesis of decomposable thermoreversible hydrogels. These hydrogels are based on novel dendritic crosslinkers derived from cystamine .
- Methods of Application: The dendritic monomers derived from cystamine are used as crosslinkers to prepare thermosensitive hydrogels with 2-(2-methoxyethoxy) ethyl methacrylate (MEMA) .
- Results or Outcomes: The prepared hydrogels showed apparent thermoreversibility, and the critical gel transition temperature (CGTT) of these hydrogels increased with an increase of hydrophilic group in the crosslinker . More importantly, disulfide bonds in the synthesized hydrogel could be decomposed in the presence of cysteine .
-
Radiation-Protective Agent
-
Synthesis of Disulfide Cross-Linked Oligodeoxyribonucleotides
-
Synthesis of Psammaplin A
- Scientific Field: Organic Chemistry
- Application Summary: Cystamine dihydrochloride is used in the synthesis of psammaplin A, a marine natural product with potential anticancer properties .
- Methods of Application: The synthesis involves the coupling of cystamine dihydrochloride with key intermediates in the presence of Cleland’s reagent .
- Results or Outcomes: The synthesis of psammaplin A using cystamine dihydrochloride has been successfully achieved .
安全和危害
未来方向
Cystamine dihydrochloride has potential applications in the field of regenerative medicine . It can be used as a building block in the synthesis of disulfide cross-linked oligodeoxyribonucleotides . It can also be used to functionalize PGMA (poly (glycidyl methacrylate) microsphere) by introducing sulfhydryl groups for the further fabrication of silver nanoparticles (AgNPs) .
属性
IUPAC Name |
2-(2-aminoethyldisulfanyl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2S2.2ClH/c5-1-3-7-8-4-2-6;;/h1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFRRMZSSPQMOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-85-4 (Parent) | |
| Record name | Cystamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6058766 | |
| Record name | 2,2'-Dithiodi(ethylammonium) dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | Cystamine dihydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20882 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cystamine dihydrochloride | |
CAS RN |
56-17-7 | |
| Record name | Cystamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Dithiodi(ethylammonium) dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-dithiodi(ethylammonium) dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I90T518457 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















